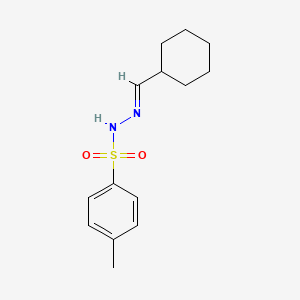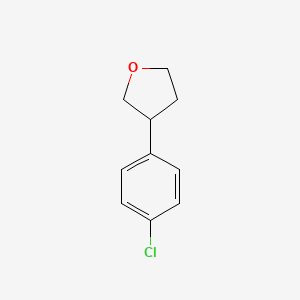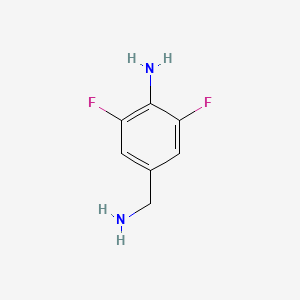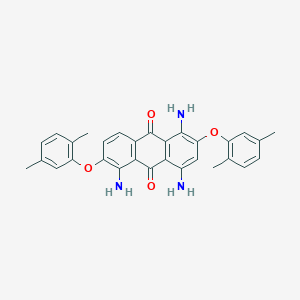
1,4,5-Triamino-2,6-bis(2,5-dimethylphenoxy)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5-Triamino-2,6-bis(2,5-dimethylphenoxy)anthracene-9,10-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of three amino groups and two dimethylphenoxy groups attached to an anthracene-9,10-dione core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5-Triamino-2,6-bis(2,5-dimethylphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,4,5-triaminoanthracene-9,10-dione with 2,5-dimethylphenol under specific conditions to introduce the dimethylphenoxy groups. The reaction is usually carried out in the presence of a suitable catalyst and solvent, with careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as gas-phase fixed-bed oxidation or liquid-phase oxidation, depending on the availability of raw materials and desired production scale . These methods are optimized to achieve high efficiency and cost-effectiveness while maintaining the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,5-Triamino-2,6-bis(2,5-dimethylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the amino groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted anthracene-9,10-dione compounds .
Wissenschaftliche Forschungsanwendungen
1,4,5-Triamino-2,6-bis(2,5-dimethylphenoxy)anthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes
Wirkmechanismus
The mechanism of action of 1,4,5-Triamino-2,6-bis(2,5-dimethylphenoxy)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s amino and phenoxy groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, including inhibition of specific enzymes or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): Known for its stability and use in high-energy materials.
9,10-Anthracenedione: A simpler anthracene derivative with different functional groups and applications.
1,3,5-Triazine-2,4,6-triamine (Melamine): An organic compound with similar amino groups but different structural properties and uses.
Uniqueness
1,4,5-Triamino-2,6-bis(2,5-dimethylphenoxy)anthracene-9,10-dione is unique due to its specific combination of amino and phenoxy groups attached to the anthracene-9,10-dione core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
88623-51-2 |
|---|---|
Molekularformel |
C30H27N3O4 |
Molekulargewicht |
493.6 g/mol |
IUPAC-Name |
1,4,5-triamino-2,6-bis(2,5-dimethylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C30H27N3O4/c1-14-5-7-16(3)21(11-14)36-20-10-9-18-24(27(20)32)30(35)25-19(31)13-23(28(33)26(25)29(18)34)37-22-12-15(2)6-8-17(22)4/h5-13H,31-33H2,1-4H3 |
InChI-Schlüssel |
XSPJJMKVOXLCEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)OC2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=C(C=CC(=C5)C)C)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,10-Anthracenedione, 1,5-bis[2-(diethylamino)ethoxy]-](/img/structure/B13137132.png)
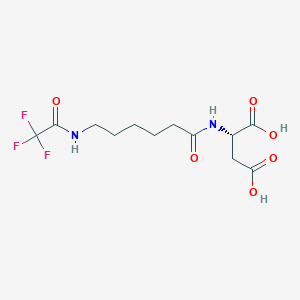
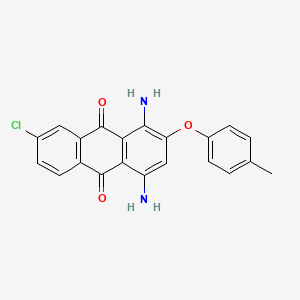

![2'-Methyl-[3,3'-bithiophene]-2-thiol](/img/structure/B13137150.png)
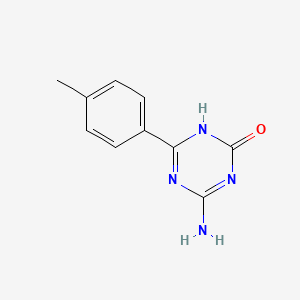
![cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B13137169.png)


